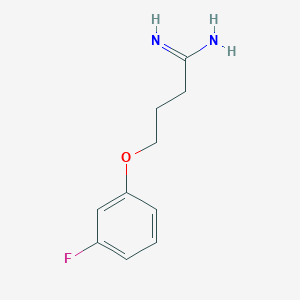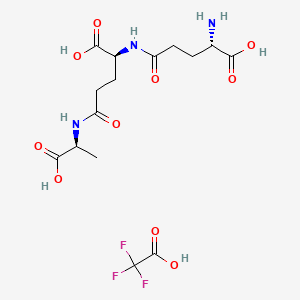
N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid; trifluoroacetic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups. The presence of trifluoroacetic acid further enhances its chemical properties, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure through peptide bond formation, followed by the introduction of specific functional groups under controlled conditions. Common reagents used in these reactions include protecting groups for amino and carboxyl functionalities, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of trifluoroacetic acid in the final deprotection step is crucial for obtaining the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxyl groups, leading to the formation of corresponding oxides and acids.
Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins. Its unique structure allows for the creation of molecules with specific biological activities.
Biology: In biological research, it serves as a model compound for studying protein folding, enzyme interactions, and cellular uptake mechanisms.
Industry: Industrially, it is used in the production of specialized polymers and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can trigger various cellular pathways, leading to desired biological effects. The presence of trifluoroacetic acid enhances its binding affinity and stability, making it a potent agent in biochemical studies.
Comparaison Avec Des Composés Similaires
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity, used in synthetic studies.
3-Bromo-5-fluoropyridine-2-carboxylic acid: A pyridine derivative with applications in organic synthesis.
Uniqueness: The uniqueness of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid lies in its multifaceted structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Formule moléculaire |
C15H22F3N3O10 |
|---|---|
Poids moléculaire |
461.34 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(1S)-1-carboxy-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H21N3O8.C2HF3O2/c1-6(11(19)20)15-9(17)5-3-8(13(23)24)16-10(18)4-2-7(14)12(21)22;3-2(4,5)1(6)7/h6-8H,2-5,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 |
Clé InChI |
FMVZBZKTNXEATK-WQYNNSOESA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Thieno[2,3-d]pyrimidin-4-ylsulfanyl}-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13576049.png)
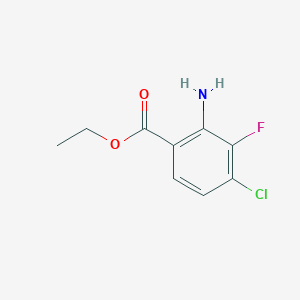
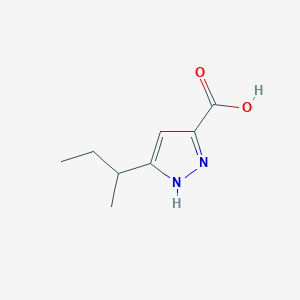
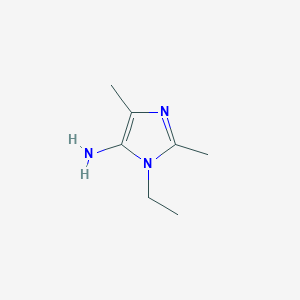
![N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1,2-thiazole-4-carboxamidehydrochloride](/img/structure/B13576075.png)
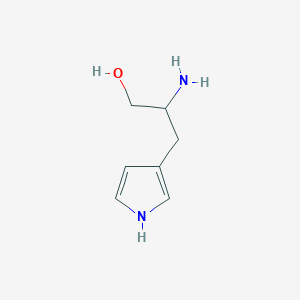
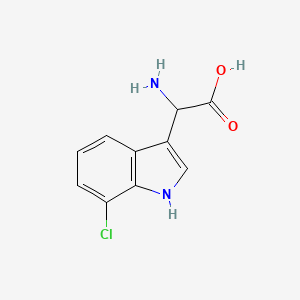
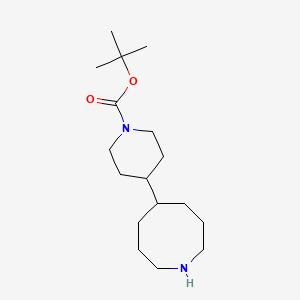
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride](/img/structure/B13576110.png)
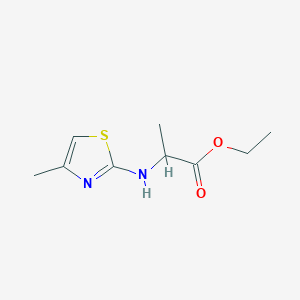
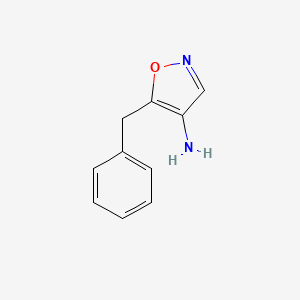

![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
